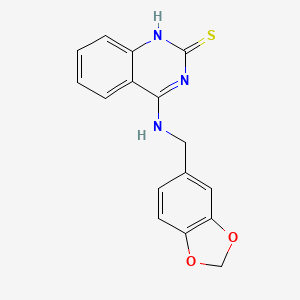

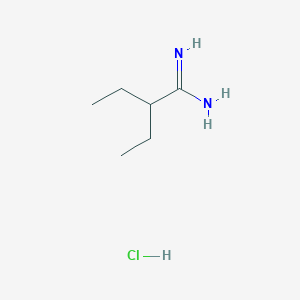

2-Ethylbutanimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylbutanimidamide hydrochloride is a chemical compound with the CAS Number: 857831-24-4. It has a molecular weight of 150.65 and its IUPAC name is 2-ethylbut-1-ene-1,1-diamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H14N2.ClH/c1-3-5(4-2)6(7)8;/h3-4,7-8H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 205-206°C . It’s important to note that the physical and chemical properties of a compound can influence its stability, reactivity, and suitability for certain applications.Aplicaciones Científicas De Investigación

Biocatalysis in Chemical Synthesis

- Research on the biosynthesis of optically pure esters demonstrates the utility of biocatalytic processes for the production of chiral drugs. Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for statins, highlights the application of microbial enzymes in synthesizing chiral intermediates with high selectivity and yield, emphasizing the potential for enzymatic methods in creating compounds with specific configurations (Ye, Ouyang, & Ying, 2011).

Chemical Synthesis and Characterization

- Studies on the synthesis and characterization of various esters and alcohols, including ethambutol [N,N-ethylenebis(2-aminobutan-1-ol)dihydrochloride] and its stereomers, provide a framework for understanding the synthesis of complex molecules. These processes involve stereoselective synthesis and chiral chromatography, illustrating methods that could be applicable to the synthesis and analysis of 2-Ethylbutanimidamide hydrochloride derivatives (Blessington & Beiraghi, 1990).

Analytical Techniques in Pharmacology

- The development of analytical methods for the determination of potent analgesics in biological samples showcases techniques that could be adapted for analyzing this compound. These methods involve sophisticated liquid chromatography and mass spectroscopy techniques, offering a glimpse into the analytical strategies for studying pharmacologically active compounds (Selinger, Lanzo, & Sekut, 1994).

Materials Science and Nanotechnology

- Research into the synthesis of composite nanomaterials, such as TiO2-graphene nanosheets, demonstrates the intersection of chemistry and materials science. These studies highlight solvothermal synthesis routes and the characterization of hybrid materials, potentially relevant to the development of novel materials incorporating this compound or related compounds (Zhang et al., 2012).

Safety and Hazards

The safety information for 2-Ethylbutanimidamide hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-ethylbutanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQFLVZMQFIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)